N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-N2-(3,4-difluorophenyl)oxalamide
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Overview
Description
The compound is a complex organic molecule that includes a benzo[d][1,3]dioxol-5-yl group, which is a common motif in many bioactive compounds .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds have been synthesized using various methods. For instance, 1-benzo [1,3]dioxol-5-yl-indoles bearing 3- N -fused heteroaryl moieties have been synthesized via a Pd - catalyzed C-N cross - coupling . Another example is the synthesis of (E)-2-(benzo[d][1,3]dioxol-5-ylmethylene)hydrazinecarboxamide by the Schiff base method .Scientific Research Applications
Anticancer Properties
Chalcones, including the compound , exhibit promising anticancer activity. They interfere with cell cycle progression, induce apoptosis, and inhibit tumor growth . Further research could explore its specific mechanisms of action and potential as a targeted therapy.
HDAC Inhibition
The intermediary compound synthesized from this compound has been used for constructing trithiocarbonates as HDAC inhibitors . HDAC inhibitors play a role in epigenetic regulation and cancer therapy.
Structural Diversity for Bioactivity
Combining quinoline and benzodioxol moieties offers structural diversity. Researchers could explore bioactivity by studying the fusion of these chemical nuclei .
Other Pharmacological Activities
Quinoline derivatives exhibit antimalarial, antitumor, antibacterial, and anti-oxidant properties . Investigating whether this compound shares similar activities is worthwhile.
Novel Indole Derivatives
Considering the compound’s structural features, it might serve as a precursor for novel indole derivatives with potential biological activity .
Future Directions
While specific future directions for this compound were not found, similar compounds have shown promise in various areas. For example, 1-benzo [1,3]dioxol-5-yl-indoles bearing 3- N -fused heteroaryl moieties may serve as a template for further optimization to afford more active analogs and develop a comprehensive understanding of the structure–activity relationships of indole anticancer molecules .
properties
IUPAC Name |
N-[2-(1,3-benzodioxol-5-yl)-2-hydroxypropyl]-N'-(3,4-difluorophenyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F2N2O5/c1-18(25,10-2-5-14-15(6-10)27-9-26-14)8-21-16(23)17(24)22-11-3-4-12(19)13(20)7-11/h2-7,25H,8-9H2,1H3,(H,21,23)(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYKDOTQRDLNVGO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C(=O)NC1=CC(=C(C=C1)F)F)(C2=CC3=C(C=C2)OCO3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F2N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-N2-(3,4-difluorophenyl)oxalamide |
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